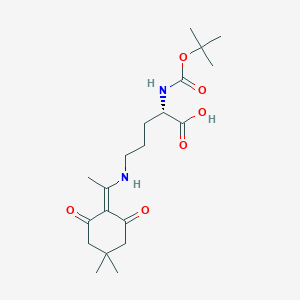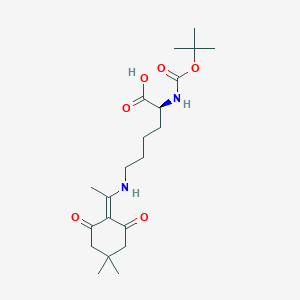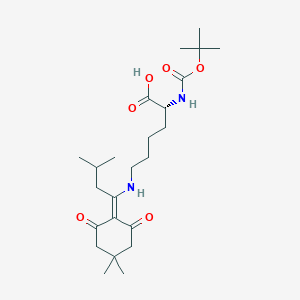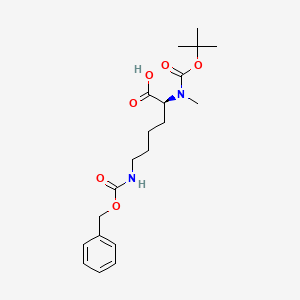
Boc-N-Me-Lys(Z)-OH
Overview
Description
Boc-N-Me-Lys(Z)-OH is a useful research compound. Its molecular formula is C20H30N2O6 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-N-Me-Lys(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-Lys(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polypeptide Synthesis
Boc-N-Me-Lys(Z)-OH has been utilized in the synthesis of various polypeptides, which are significant for understanding human physiological processes. A study focused on improving the synthetic methods of polypeptides using lysine and glycine as raw materials. Di-tert-butyl dicarbonate (Boc2O) was used for amino protection in lysine, facilitating the preparation of Fmoc-L-Lys(Boc)-OH. This research provides experimental and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Biological Activity in Peptides
Boc-N-Me-Lys(Z)-OH derivatives have been used in the synthesis of opioid peptides, indicating its role in designing biologically active peptides. The study compared the efficacy of different Boc-protected lysine derivatives in peptide synthesis, highlighting their potential in developing peptides with increased resistance to degradation by trypsin-like enzymes (J. Izdebski et al., 2007).
Cancer Research and Chemotherapy
A recent study explored the use of Boc-D-Lys-OH in cancer research. The molecule's interaction with anti-apoptotic proteins such as BCL-2 and AKT1 was investigated, suggesting its potential as an inhibitor in cancer therapy. The study's findings propose Boc-D-Lys-OH as a novel chemotherapy molecule, offering a new avenue for cancer treatment (E. B. Şaş et al., 2020).
Peptide Drug Production
In industrial contexts, orthogonally protected diurethane derivatives of lysine, such as ZLys(Boc), are utilized in the production of peptide drugs. The synthesis methods provide valuable insights into the large-scale production of these compounds, which are key intermediates in peptide drug manufacturing (S. Wiejak et al., 1999).
Genome Editing
Boc-N-Me-Lys(Z)-OH has been implicated in genome editing research. A study demonstrated the use of lysine derivative Lys(Boc) in controlling Cas9-mediated mammalian genome editing. This application signifies an advancement in genome editing technology, offering precise and controlled editing mechanisms (Toru Suzuki et al., 2018).
Nanotechnology
The compound has applications in nanotechnology, specifically in the modification of single-walled carbon nanotubes (SWCNTs). A study showed how Boc-protected lysine-derived alpha-amino acid was used to modify SWCNTs, leading to advancements in biomedical applications due to improved robustness and accessibility (J. Mulvey et al., 2014).
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCHRIXOPOHCX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Lys(Z)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




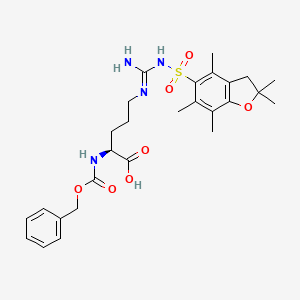




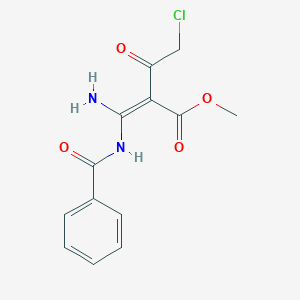

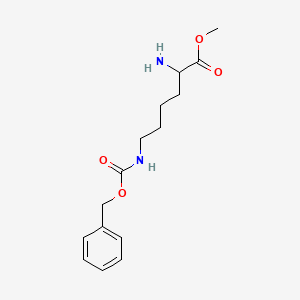
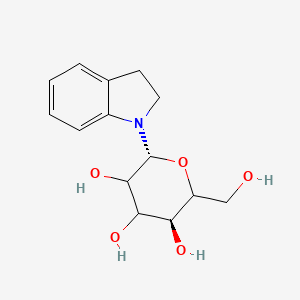
![N-[(allyloxy)carbonyl]-L-norleucine](/img/structure/B7840337.png)
